7-Methyl-1-propyl-1H-indole-2,3-dione
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Overview
Description
7-Methyl-1-propyl-1H-indole-2,3-dione is a derivative of indole, a significant heterocyclic system in natural products and drugs. Indoles are important molecules in cell biology and have various biological activities, making them valuable in scientific research and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of indole derivatives, including 7-Methyl-1-propyl-1H-indole-2,3-dione, often involves the Fischer indole synthesis. This method typically uses hydrazines and ketones under acidic conditions to form the indole ring . For instance, the reaction of phenylhydrazine with cyclohexanone in the presence of methanesulfonic acid under reflux conditions can yield indole derivatives .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
7-Methyl-1-propyl-1H-indole-2,3-dione can undergo various chemical reactions, including:
Oxidation: Indole derivatives can be oxidized to form quinones or other oxidized products.
Reduction: Reduction reactions can convert indole derivatives to indolines or other reduced forms.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophilic reagents like halogens or nitrating agents can be used under acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce indolines .
Scientific Research Applications
7-Methyl-1-propyl-1H-indole-2,3-dione has various applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antiviral, anticancer, and antimicrobial properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the production of pharmaceuticals and agricultural chemicals
Mechanism of Action
The mechanism of action of 7-Methyl-1-propyl-1H-indole-2,3-dione involves its interaction with specific molecular targets and pathways. Indole derivatives often interact with enzymes, receptors, and other proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
7-Methylindole: A related compound with similar chemical properties but different biological activities.
1-Methyl-1H-indole-2,3-dione: Another indole derivative with distinct chemical and biological properties.
Uniqueness
7-Methyl-1-propyl-1H-indole-2,3-dione is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. The presence of the methyl and propyl groups can affect its interaction with molecular targets and its overall chemical behavior .
Properties
CAS No. |
63725-88-2 |
---|---|
Molecular Formula |
C12H13NO2 |
Molecular Weight |
203.24 g/mol |
IUPAC Name |
7-methyl-1-propylindole-2,3-dione |
InChI |
InChI=1S/C12H13NO2/c1-3-7-13-10-8(2)5-4-6-9(10)11(14)12(13)15/h4-6H,3,7H2,1-2H3 |
InChI Key |
YYCVTBFPMAFAQN-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1C2=C(C=CC=C2C(=O)C1=O)C |
Origin of Product |
United States |
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